
7-Methyl-5,6,7,8-tetrahydroquinoline;2,4,6-trinitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-5,6,7,8-tetrahydroquinoline;2,4,6-trinitrophenol is a compound that combines the structural features of both 7-Methyl-5,6,7,8-tetrahydroquinoline and 2,4,6-trinitrophenol. The former is a derivative of tetrahydroquinoline, which is a semi-hydrogenated derivative of quinoline, while the latter is commonly known as picric acid, a well-known nitroaromatic compound. This unique combination of structures imparts distinct chemical and physical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-5,6,7,8-tetrahydroquinoline typically involves the hydrogenation of quinoline derivatives. This process can be carried out using various catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
2,4,6-Trinitrophenol, on the other hand, is synthesized through the nitration of phenol using a mixture of concentrated nitric acid and sulfuric acid . The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.
Industrial Production Methods
Industrial production of 7-Methyl-5,6,7,8-tetrahydroquinoline involves large-scale hydrogenation reactors equipped with efficient cooling systems to manage the exothermic nature of the reaction. The process is optimized for high yield and purity, often employing continuous flow reactors .
For 2,4,6-trinitrophenol, industrial production involves the use of nitration towers where phenol is continuously fed into a mixture of nitric and sulfuric acids. The product is then purified through crystallization and recrystallization processes to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
7-Methyl-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions including oxidation, reduction, and substitution. Oxidation reactions can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives . Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of partially or fully hydrogenated products .
2,4,6-Trinitrophenol is known for its explosive properties due to the presence of nitro groups. It undergoes nitration, sulfonation, and halogenation reactions under appropriate conditions .
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with metal catalysts.
Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation of 7-Methyl-5,6,7,8-tetrahydroquinoline: Quinoline derivatives.
Reduction of 2,4,6-Trinitrophenol: Aminophenol derivatives.
Wissenschaftliche Forschungsanwendungen
7-Methyl-5,6,7,8-tetrahydroquinoline and its derivatives are widely used in medicinal chemistry for the development of pharmaceuticals due to their bioactive properties . They serve as intermediates in the synthesis of various drugs, including antimalarials and antihypertensives .
2,4,6-Trinitrophenol is used in the manufacture of explosives, dyes, and as a reagent in chemical analysis . It also finds applications in the synthesis of other nitroaromatic compounds used in various industrial processes .
Wirkmechanismus
The mechanism of action of 7-Methyl-5,6,7,8-tetrahydroquinoline involves its interaction with biological targets such as enzymes and receptors. It can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways . The presence of the methyl group enhances its binding affinity and selectivity towards certain molecular targets .
2,4,6-Trinitrophenol exerts its effects through the release of energy upon detonation. The nitro groups undergo rapid decomposition, releasing gases and heat, which results in an explosive reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydroquinoline: A semi-hydrogenated derivative of quinoline, used in medicinal chemistry.
Picric Acid (2,4,6-Trinitrophenol): A nitroaromatic compound used in explosives and dyes.
Uniqueness
The combination of 7-Methyl-5,6,7,8-tetrahydroquinoline and 2,4,6-trinitrophenol in a single compound imparts unique properties such as enhanced stability and reactivity. This makes it a valuable compound for specialized applications in both research and industry .
Eigenschaften
CAS-Nummer |
88461-23-8 |
|---|---|
Molekularformel |
C16H16N4O7 |
Molekulargewicht |
376.32 g/mol |
IUPAC-Name |
7-methyl-5,6,7,8-tetrahydroquinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C10H13N.C6H3N3O7/c1-8-4-5-9-3-2-6-11-10(9)7-8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-3,6,8H,4-5,7H2,1H3;1-2,10H |
InChI-Schlüssel |
LRPQMATVXXYBTF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2=C(C1)N=CC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


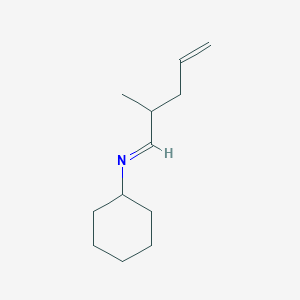
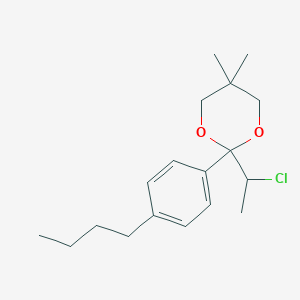
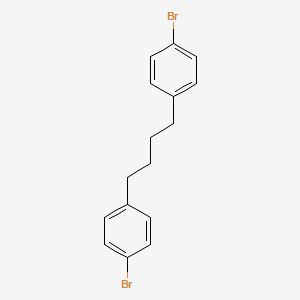
![5-Azidobenzo[b][1,8]naphthyridine](/img/structure/B14383226.png)
![3-[2-(Naphthalen-1-yl)ethenyl]thiophene](/img/structure/B14383228.png)
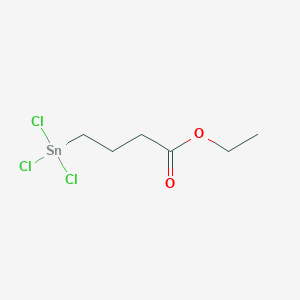
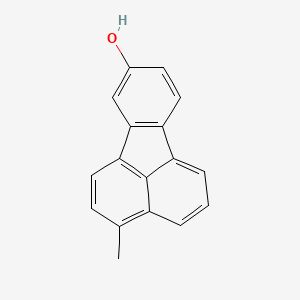

![1-Fluoro-2-[2-(pentane-1-sulfonyl)ethoxy]benzene](/img/structure/B14383246.png)
![6-Formylbicyclo[4.2.1]nonan-1-yl 3-chlorobenzoate](/img/structure/B14383263.png)
![1-[6-(3-Methylbut-2-en-1-yl)-3,4-dihydroquinolin-1(2H)-yl]ethan-1-one](/img/structure/B14383268.png)
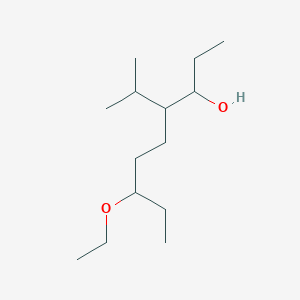
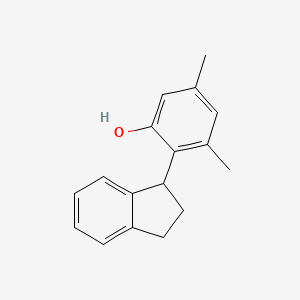
![3-[(4-Iodobut-3-yn-2-yl)oxy]butan-2-ol](/img/structure/B14383303.png)
